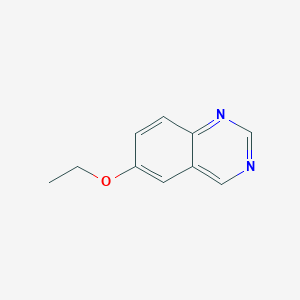
5-chloro-2-fluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-fluoro-1H-indole: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis , where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Another method includes the cyclization of appropriate precursors using catalysts such as methanesulfonic acid .
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. The use of high vacuum distillation and recrystallization from solvents like petroleum ether ensures the compound’s quality .
Analyse Des Réactions Chimiques
Types of Reactions: 5-chloro-2-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The reactions yield various derivatives, including halogenated indoles , nitroindoles , and sulfonated indoles .
Applications De Recherche Scientifique
Chemistry: 5-chloro-2-fluoro-1H-indole is used as a building block in organic synthesis to create more complex molecules .
Biology: Indole derivatives, including this compound, exhibit antiviral , anti-inflammatory , and anticancer activities .
Medicine: The compound is explored for its potential in developing new pharmaceutical drugs due to its biological activities .
Industry: In the industrial sector, it is used in the synthesis of dyes , pigments , and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-chloro-2-fluoro-1H-indole involves its interaction with various molecular targets and pathways . The compound binds to specific receptors or enzymes, leading to inhibition or activation of biological processes . For instance, its anticancer activity may involve the inhibition of cell proliferation pathways .
Comparaison Avec Des Composés Similaires
- 5-chloro-1H-indole
- 5-fluoro-1H-indole
- 2-chloro-1H-indole
- 2-fluoro-1H-indole
Comparison: 5-chloro-2-fluoro-1H-indole is unique due to the presence of both chlorine and fluorine atoms, which enhances its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H5ClFN |
|---|---|
Poids moléculaire |
169.58 g/mol |
Nom IUPAC |
5-chloro-2-fluoro-1H-indole |
InChI |
InChI=1S/C8H5ClFN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
Clé InChI |
IGZAGWFBNMNPGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C=C(N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)



![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)


![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)



